(R)-nicotinium(1+) is a chiral compound derived from nicotine, which is a well-known alkaloid primarily found in tobacco plants. This compound is classified as a quaternary ammonium salt, characterized by the presence of a positively charged nitrogen atom. The (R)-enantiomer of nicotinium is less common than its (S)-counterpart, which is predominant in nature. The significance of (R)-nicotinium(1+) lies in its potential applications in various scientific fields, including pharmacology and organic chemistry.
(R)-nicotinium(1+) is synthesized from nicotine, specifically through the quaternization of the nitrogen atom in the pyrrolidine ring of nicotine. This compound belongs to the class of alkaloids and is recognized for its biological activity. It is classified under chemical entities of biological interest due to its role as a nicotinic acetylcholine receptor agonist, which influences neurotransmission and has implications for neuropharmacology.
The synthesis of (R)-nicotinium(1+) typically involves several key steps:
The quaternization process can be optimized by varying reaction conditions such as temperature, solvent, and reaction time to enhance yield and selectivity for the desired enantiomer. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
(R)-nicotinium(1+) features a bicyclic structure consisting of a pyridine ring and a pyrrolidine ring. The molecular formula is C10H14N2, with a molecular weight of approximately 162.23 g/mol.
(R)-nicotinium(1+) can participate in various chemical reactions typical for quaternary ammonium compounds:
The stability of (R)-nicotinium(1+) under different pH conditions and its reactivity with various nucleophiles can be studied to understand its potential applications in drug design and synthesis.
The mechanism of action for (R)-nicotinium(1+) primarily involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, it mimics the action of acetylcholine, leading to various physiological responses such as increased neurotransmitter release.
Research indicates that (R)-nicotinium(1+) has distinct pharmacological properties compared to its (S)-counterpart, potentially influencing its therapeutic applications.
(R)-nicotinium(1+) has several scientific uses:
(R)-Nicotinium(1+) is defined as the protonated conjugate acid of (R)-nicotine, formed through selective protonation of the tertiary amino group in the pyrrolidine ring. This ionic species represents the predominant molecular form at physiological pH (7.3-7.4), where approximately 69% of nicotine molecules exist in protonated state [1] [2]. The compound belongs to the ammonium ion derivative class and serves as the enantiomeric counterpart to the naturally predominant (S)-nicotinium(1+) ion [5]. Its structural configuration features a chiral center at the pyrrolidine ring's 2-position, with the R-configuration exhibiting mirror-image spatial arrangement to the S-form found in tobacco-derived nicotine [6] [9].
The molecular structure comprises two interconnected heterocyclic rings: a pyridine moiety that remains unchanged between enantiomers and a pyrrolidine ring containing the chiral center. This structural duality enables differential interactions with biological targets. Key physicochemical properties distinguishing (R)-nicotinium(1+) from its S-counterpart include:
Table 1: Comparative Properties of Nicotinium Enantiomers
Property | (R)-Nicotinium(1+) | (S)-Nicotinium(1+) |
---|---|---|
Optical Rotation | +169° | -169° |
Natural Abundance in Tobacco | 0.1-0.6% | 99.4-99.9% |
nAChR Binding Affinity | Low | High |
CYP2A6 Metabolism Rate | Slow | Rapid |
pKa (Tertiary Amine) | 8.0 | 8.0 |
Major Species at pH 7.4 | ~69% protonated | ~69% protonated |
While tobacco contains predominantly (S)-nicotine (99.4-99.9%), trace amounts of the R-enantiomer (0.1-0.6%) exist naturally due to racemization during processing or enzymatic activity [1]. The protonated form gains particular significance in physiological contexts where the ionic character facilitates solubility in aqueous environments and influences pharmacokinetic behavior, including reduced membrane permeability compared to the free base form [1].
The investigation of nicotine enantiomers represents a foundational chapter in stereochemical pharmacology, beginning with the pioneering work of Tschitschibabin and Kirssanov in 1924. Their research first demonstrated that alkaline treatment of natural (S)-nicotine produced racemized analogs, including (R)-nicotine derivatives [6]. This discovery revealed the stereochemical lability of the nicotine molecule under basic conditions and established methodology for accessing the non-natural R-enantiomer [3].
During the 1960s, Haglid and collaborators initiated a systematic exploration of nicotine analogs funded by Svenska Tobaks AB. Their research identified that minor structural modifications, including methyl group additions to the pyridine ring, produced compounds with differential biological activities. While Haglid's work primarily focused on 6-methylnicotine rather than the R-enantiomer specifically, it established crucial structure-activity relationship principles applicable to chiral nicotine derivatives [10]. This research coincided with growing tobacco industry interest in nicotine analogs as potential modified risk components, documented in internal industry communications that referenced Haglid's findings [10].
The development of analytical chiral separation techniques in the late 20th century enabled precise quantification of (R)-nicotinium(1+) in biological matrices. Nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents such as (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA) proved particularly valuable for enantiomeric discrimination in complex mixtures [4]. These analytical advances revealed that synthetic nicotine products contained detectable quantities of the R-enantiomer, in contrast to tobacco-derived nicotine which maintained high enantiomeric purity [4] [10].
Table 2: Historical Milestones in Chiral Nicotine Research
Time Period | Key Advancement | Research Significance |
---|---|---|
1924 | Tschitschibabin's racemization studies | First demonstration of nicotine's stereochemical lability |
1960s | Haglid's nicotine analog synthesis | Systematic investigation of structure-activity relationships |
Late 20th C | Chiral chromatography development | Enabled precise enantiomer separation and quantification |
Early 21st C | Coordination chemistry studies | Explored metal complexation behavior of enantiomers [3] |
2020s | E-liquid enantiomer analysis | Revealed synthetic nicotine enantiomeric composition |
Recent coordination chemistry research has explored the differential metal-binding properties of nicotine enantiomers. Studies with ZnCl₂ demonstrated that while natural (S)-nicotine typically coordinates through the pyridine nitrogen, modified derivatives like thionicotine and selenonicotine can exhibit bidentate bridging behavior, forming helical coordination polymers. This research suggests potential stereoselective interactions with biologically essential metal ions that may contribute to the divergent pharmacological profiles observed between enantiomers [3].
The protonated R-enantiomer exhibits markedly distinct pharmacokinetic and pharmacodynamic properties compared to its S-counterpart, creating important implications for pharmacological research. Receptor binding studies demonstrate that (R)-nicotinium(1+) has substantially reduced affinity (approximately 10-fold lower) for neuronal nicotinic acetylcholine receptors (nAChRs) compared to the S-form [4] [6]. This differential binding manifests in altered neurotransmitter release patterns, particularly affecting dopamine pathways involved in addiction mechanisms [6].
Metabolic studies reveal crucial stereoselectivity in nicotine processing. The primary metabolic enzyme CYP2A6 exhibits strong preference for the S-enantiomer, leading to significantly slower clearance of (R)-nicotinium(1+). This results in prolonged systemic exposure when the R-enantiomer is administered. The metabolic divergence occurs at multiple levels:
Table 3: Pharmacological Differences Between Nicotinium Enantiomers
Parameter | (R)-Nicotinium(1+) | (S)-Nicotinium(1+) |
---|---|---|
α4β2 nAChR Binding (Ki) | ~150 nM | ~1 nM |
CYP2A6 Metabolic Rate | 0.25x | 1x (reference) |
Plasma Half-life | Increased | 1-2 hours |
Dopamine Release | Reduced | Significant |
Acetylcholinesterase Inhibition | Moderate | Minimal [6] |
The emergence of tobacco-free nicotine products has increased exposure to (R)-nicotinium(1+), as synthetic nicotine typically contains approximately 50% R-enantiomer versus <1% in tobacco-derived products [4]. Analytical studies of e-cigarette liquids labeled as containing "tobacco-free nicotine" consistently show near-racemic composition (S/R ratio approximately 1.2:1), confirming significant human exposure to the protonated R-form [4] [10]. This exposure shift raises important research questions regarding potential differential effects on addiction pathways, cognitive function, and cardiovascular regulation.
The ionic character of (R)-nicotinium(1+) significantly influences its distribution characteristics. While both enantiomers demonstrate extensive tissue distribution with an average volume of distribution of 2.6 L/kg, the protonated form exhibits reduced blood-brain barrier penetration compared to the free base. This property potentially contributes to the observed lower addiction liability of the R-enantiomer. Additionally, the compound demonstrates tissue-specific accumulation, with particularly high concentrations observed in gastric juice (61-fold plasma concentration) and saliva (11-fold plasma concentration) [1].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7